Bicillin-3

Description

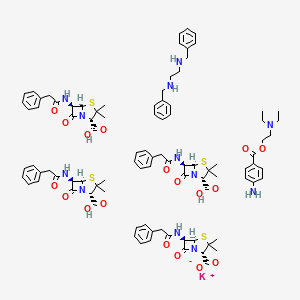

Structure

2D Structure

Properties

CAS No. |

8067-92-3 |

|---|---|

Molecular Formula |

C93H111KN12O18S4 |

Molecular Weight |

1852.3 g/mol |

IUPAC Name |

potassium;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/4C16H18N2O4S.C16H20N2.C13H20N2O2.K/c4*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h4*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;5-8H,3-4,9-10,14H2,1-2H3;/q;;;;;;+1/p-1/t4*11-,12+,14-;;;/m1111.../s1 |

InChI Key |

UWGHBOXQOJIGDX-QESCWDNQSA-M |

SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+] |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+] |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[K+] |

Other CAS No. |

8067-92-3 |

Synonyms |

enzathine benzylpenicillin - procaine benzylpenicillin benzathine benzylpenicillin, procaine benzylpenicillin drug combination benzathine benzylpenicillin, procaine benzylpenicillin, benzylpenicillin potassium drug combination benzathine benzylpenicillin, procaine benzylpenicillin, benzylpenicillin sodium drug combination benzathine benzylpenicillin, procaine benzylpenicillin, drug combination Bicillin 1 bicillin C-R Bicillin forte Bicillin III Bicillin-3 Retacillin retazillin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Bicillin-3 on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bicillin-3 is an injectable antibiotic formulation combining three salts of penicillin G: benzathine penicillin G, procaine penicillin G, and potassium penicillin G. This combination provides both rapid and sustained therapeutic blood levels of penicillin G. The fundamental mechanism of action is identical for all three components and is centered on the disruption of bacterial cell wall synthesis. Penicillin G, a member of the β-lactam class of antibiotics, irreversibly inhibits the activity of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2] This guide provides a detailed examination of this mechanism, including the molecular interactions, relevant quantitative data, key experimental protocols, and visual diagrams of the involved pathways and workflows.

Introduction to this compound and the Bacterial Cell Wall

Composition of this compound

This compound is formulated to leverage the different pharmacokinetic profiles of its constituent penicillin G salts.

-

Potassium Penicillin G: Provides a rapid onset of action due to its high solubility and quick absorption.

-

Procaine Penicillin G: Offers an intermediate duration of action.

-

Benzathine Penicillin G: A poorly soluble salt that forms a depot upon intramuscular injection, leading to very slow absorption and a prolonged therapeutic effect.[1][3]

The active antimicrobial agent in all three is penicillin G .

The Bacterial Cell Wall: A Critical Target

The bacterial cell wall is a vital external structure that provides rigidity, maintains cell shape, and protects against osmotic lysis.[4][5] A key component of the cell wall in most bacteria is peptidoglycan (also known as murein), a large polymer composed of repeating disaccharide units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM).[2][5] These linear glycan strands are cross-linked by short peptide chains, forming a strong, mesh-like sacculus around the cytoplasmic membrane.[4][6] The enzymes responsible for this critical cross-linking step are the Penicillin-Binding Proteins (PBPs).[2][7]

Core Mechanism of Action

The bactericidal effect of penicillin G is achieved through a four-step process:

-

Binding to Penicillin-Binding Proteins (PBPs): Penicillin G diffuses to the bacterial cell membrane where it binds to the active site of PBPs. PBPs are a group of bacterial transpeptidases and carboxypeptidases essential for the final stages of peptidoglycan synthesis.[7][8]

-

Structural Mimicry: The core of penicillin's effectiveness lies in its structural similarity to the D-alanyl-D-alanine moiety, the natural substrate for PBP transpeptidases.[8][9] This mimicry allows it to fit into the PBP active site.

-

Inhibition of Transpeptidation: Upon binding, the highly reactive β-lactam ring of the penicillin molecule is attacked by a catalytic serine residue in the PBP's active site.[7][9] This forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[9][10] This irreversible acylation prevents the PBP from performing its normal function: catalyzing the formation of peptide cross-links between adjacent peptidoglycan strands.[2][11][12]

-

Cell Lysis: The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.[10][11] As the bacterium continues to grow and divide, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[2][11][13] The process can be further accelerated by the dysregulation and activation of bacterial autolysins, enzymes that normally remodel the cell wall.[13]

Quantitative Data

The efficacy of penicillin G is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[14] MIC values are crucial for determining clinical effectiveness and for monitoring the emergence of resistance.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G Against Various Bacterial Species

| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Bovine Mastitis Isolates | ≤0.06 | 1 | ≤0.06 - 16 | [15] |

| Staphylococcus aureus | Bovine Mastitis Isolates | - | - | 0.4 - 24 | [16] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | 5 - 40 | |

| Streptococcus agalactiae | Bovine Mastitis Isolates | - | 0.125 | - | [15] |

| Streptococcus uberis | Bovine Mastitis Isolates | - | 0.25 | - | [15] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Understanding the interaction between β-lactam antibiotics and their targets often involves specific biochemical assays. A foundational method is the Penicillin-Binding Protein (PBP) competition assay.

Protocol: In Vivo PBP Competition Assay with Fluorescent Penicillin

This protocol is used to determine which PBPs a specific unlabeled β-lactam antibiotic binds to within live bacterial cells. It relies on competition with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL).[17][18]

Objective: To identify the PBP binding profile of a test antibiotic by observing the prevention of fluorescent probe binding.

Methodology:

-

Cell Culture and Preparation:

-

Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae) in appropriate broth media to mid-logarithmic phase (OD₆₀₀ ~0.3-0.5).

-

Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Wash the cell pellet once with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

-

Competition Binding:

-

Resuspend cell pellets in PBS.

-

Pre-incubate the cells with varying concentrations of the unlabeled test antibiotic for a defined period (e.g., 30 minutes at 37°C). This allows the test antibiotic to bind to its target PBPs.

-

A control sample with no test antibiotic should be included.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to all samples.

-

Incubate for a further defined period (e.g., 15 minutes at 37°C) to allow the fluorescent probe to bind to any PBPs not already occupied by the test antibiotic.

-

-

Cell Lysis and Membrane Preparation:

-

Pellet the cells by centrifugation to remove unbound probe and test antibiotic.

-

Resuspend cells in a lysis buffer containing lysozyme to degrade the cell wall.

-

Lyse the cells completely using mechanical means (e.g., sonication or French press).[19]

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation (e.g., 100,000 x g for 1 hour).[20]

-

-

Analysis:

-

Resuspend the membrane pellets in a sample buffer.

-

Separate the membrane proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.

-

Interpretation: A decrease or absence of a fluorescent band in the lanes corresponding to the test antibiotic indicates that the antibiotic successfully competed with the fluorescent probe for binding to that specific PBP.[17]

-

Visualizations: Pathways and Workflows

Diagram: Peptidoglycan Synthesis and Inhibition Pathway

This diagram illustrates the final step of peptidoglycan cross-linking and the mechanism of its inhibition by Penicillin G.

Caption: Mechanism of PBP inhibition by Penicillin G, leading to cell lysis.

Diagram: Experimental Workflow for PBP Competition Assay

This diagram outlines the key steps in the PBP competition assay described in Section 5.1.

Caption: Workflow for a Penicillin-Binding Protein (PBP) competition assay.

Diagram: Logical Relationship of β-Lactam Action

This diagram shows the logical cause-and-effect relationship from the antibiotic's structure to the final bactericidal outcome.

Caption: Logical cascade of β-lactam antibiotic mechanism of action.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. news-medical.net [news-medical.net]

- 3. rxmed.com [rxmed.com]

- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Penicillin - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]

- 14. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 20. A method to assay penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifecta of Penicillin G: An In-depth Technical Guide to the Pharmacokinetics of Benzathine, Procaine, and Potassium Penicillin G Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of the combination of benzathine penicillin G, procaine penicillin G, and potassium penicillin G. This formulation is designed to provide both rapid and sustained therapeutic concentrations of penicillin G, a cornerstone antibiotic for the treatment of various bacterial infections. This document synthesizes available data to offer a detailed understanding of the absorption, distribution, metabolism, and excretion of this combination therapy, alongside detailed experimental protocols for its analysis.

Introduction: The Rationale for a Three-Component Penicillin G Formulation

The combination of three different salts of penicillin G aims to leverage their distinct pharmacokinetic profiles to create a more versatile therapeutic agent. Intramuscular administration of this combination results in a rapid initial peak in plasma penicillin G concentration, attributed to the highly water-soluble potassium penicillin G, followed by a sustained release from the less soluble procaine and benzathine salts.[1][2] This profile is intended to provide immediate bactericidal activity followed by a prolonged duration of action, reducing the frequency of administration.

-

Potassium Penicillin G: A highly water-soluble salt that is rapidly absorbed after intramuscular injection, providing high initial plasma concentrations.[3][4] Its short half-life of approximately 30-60 minutes necessitates frequent dosing when used alone for severe infections.[5][6]

-

Procaine Penicillin G: A less soluble salt that provides a repository effect, leading to slower absorption and a duration of action of about 12 to 24 hours.[1][7][8]

-

Benzathine Penicillin G: A very poorly soluble salt that is absorbed very slowly from the intramuscular injection site, resulting in low but very prolonged therapeutic plasma concentrations, lasting for weeks.[9][10]

Pharmacokinetic Profile of the Combination

While direct pharmacokinetic studies on a commercially available three-component combination of benzathine, procaine, and potassium penicillin G in humans are limited in the public domain, the overall profile can be extrapolated from the well-documented pharmacokinetics of the two-component combination (Bicillin C-R, containing benzathine and procaine penicillin G) and the individual components.

Upon intramuscular injection, the three salts dissociate and hydrolyze to release the active moiety, benzylpenicillin (penicillin G).[11][12] The resulting plasma concentration-time curve is a composite of the absorption profiles of the individual salts.

A product containing both benzathine and procaine penicillin G, such as Bicillin C-R, demonstrates this biphasic absorption.[11][13][14] The inclusion of potassium penicillin G would theoretically lead to an even earlier and higher initial peak concentration than observed with the two-component mixture.

Absorption

The absorption of penicillin G from the intramuscular depot is the rate-limiting step for the procaine and benzathine salts and is governed by their low solubility.[15] The potassium salt, being highly soluble, is rapidly absorbed into the systemic circulation.

Diagram: Conceptual Absorption Profile of the Three-Component Penicillin G Combination

Caption: Conceptual workflow of penicillin G absorption from the three-salt combination.

Distribution

Once absorbed, penicillin G is widely distributed throughout the body.[6] Approximately 60% of penicillin G is bound to serum proteins.[11][13][14] Highest concentrations are found in the kidneys, with lower levels in the liver, skin, and intestines.[6] Penetration into the cerebrospinal fluid is generally poor but is enhanced in the presence of meningeal inflammation.[5]

Metabolism

Penicillin G undergoes minimal metabolism in the liver. A small amount is metabolized to penicilloic acid, which is an inactive metabolite.[1]

Excretion

The primary route of elimination for penicillin G is via the kidneys, with approximately 90% of the drug excreted through active tubular secretion and 10% by glomerular filtration.[5] The rapid renal clearance contributes to the short half-life of aqueous penicillin G.[6] Probenecid can be co-administered to block the renal tubular secretion of penicillin, thereby prolonging its plasma concentrations.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters for different formulations of penicillin G based on available human data. It is important to note that the values for the two-component combination (Bicillin C-R) provide the closest available approximation for the behavior of a three-component formulation.

Table 1: Pharmacokinetic Parameters of Benzathine and Procaine Penicillin G Combination (Bicillin C-R) in Adults

| Dosage (Units) | Cmax (units/mL) | Tmax (hours) | Plasma Concentration at 12h (units/mL) | Plasma Concentration at 24h (units/mL) | Plasma Concentration at 7 days (units/mL) |

| 600,000 | 1.0 - 1.3 | 3 | 0.32 | 0.19 | 0.03 |

| 1,200,000 | 2.1 - 2.6 | 3 | 0.75 | 0.28 | 0.04 |

Data sourced from Bicillin C-R prescribing information.[11][13][14]

Table 2: Pharmacokinetic Parameters of Individual Penicillin G Formulations in Adults

| Formulation | Dosage | Cmax | Tmax | Half-life (t½) |

| Potassium Penicillin G (IV) | 1 million units | 45 mcg/mL (at 8 min post-bolus) | Immediate | 42 minutes |

| Procaine Penicillin G (IM) | 3 million units | ~1.6 mg/L | 2 hours | ~20-30 minutes (active drug) |

| Benzathine Penicillin G (IM) | 1.2 million units | - | - | Detectable for 15-30 days |

Data compiled from multiple sources.[2][6][16]

Detailed Experimental Protocols

Accurate quantification of penicillin G in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.

Sample Collection and Handling

-

Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Plasma Separation: Centrifuge the blood samples at approximately 1000-2000 x g for 10-15 minutes at 4°C to separate the plasma.

-

Storage: Store plasma samples at -20°C or -80°C until analysis to ensure the stability of penicillin G.

HPLC-UV Method for Penicillin G Quantification

This protocol is a synthesized example based on common practices.[17][18][19]

4.2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of water.

-

Add 700 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new tube and dilute with 900 µL of water.

-

Inject 20 µL of the final diluted supernatant into the HPLC system.

4.2.2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., Atlantis T3, 5 µm, 4.6 x 150 mm).

-

Mobile Phase: A gradient of acetonitrile and a pH 2 phosphoric acid solution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.[17]

-

Internal Standard: An appropriate internal standard should be used for accurate quantification.

Diagram: Experimental Workflow for HPLC-UV Analysis of Penicillin G

Caption: A typical experimental workflow for the quantification of penicillin G in plasma using HPLC-UV.

LC-MS/MS Method for Penicillin G Quantification

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.[20][21][22][23]

4.3.1. Sample Preparation

Protein precipitation with acetonitrile is a commonly used and effective method for sample clean-up prior to LC-MS/MS analysis.[20]

4.3.2. Chromatographic and Mass Spectrometric Conditions

-

LC System: A UPLC or HPLC system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for penicillin G and the internal standard.

Pharmacokinetic/Pharmacodynamic Considerations

The efficacy of penicillin G is primarily dependent on the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%T > MIC). The combination of different penicillin G salts is designed to optimize this parameter by providing both an initial high concentration to rapidly exceed the MIC and a prolonged period of sustained concentrations to maintain it.

Conclusion

The combination of benzathine, procaine, and potassium penicillin G offers a unique pharmacokinetic profile characterized by rapid onset and prolonged duration of action. While comprehensive human pharmacokinetic data for this specific three-component formulation is not extensively published, a thorough understanding can be derived from the well-established properties of its individual components and the two-component combination. The analytical methods detailed in this guide provide a robust framework for conducting pharmacokinetic studies and therapeutic drug monitoring. Further research into the precise pharmacokinetic interactions and clinical outcomes of the three-component formulation is warranted to fully optimize its therapeutic use.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.

References

- 1. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 2. publications.aap.org [publications.aap.org]

- 3. drugs.com [drugs.com]

- 4. Penicillin G Potassium for Injection, USP [dailymed.nlm.nih.gov]

- 5. litfl.com [litfl.com]

- 6. pfizermedical.com [pfizermedical.com]

- 7. efda.gov.et [efda.gov.et]

- 8. drugs.com [drugs.com]

- 9. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Penicillins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 11. BICILLIN CR (Dispensing Solutions, Inc.): FDA Package Insert [medlibrary.org]

- 12. Penicillin G Procaine | C29H38N4O6S | CID 5903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. BICILLIN CR (Pfizer Laboratories Div Pfizer Inc): FDA Package Insert [medlibrary.org]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. pfizermedical.com [pfizermedical.com]

- 16. nafdac.gov.ng [nafdac.gov.ng]

- 17. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 22. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scienceopen.com [scienceopen.com]

A Technical Guide to the Historical Development of Long-Acting Penicillin Formulations

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development for clinical use by a team at Oxford University in the early 1940s marked a turning point in medicine.[1][2][3][4][5] However, the initial therapeutic use of penicillin G (benzylpenicillin) was hampered by its rapid elimination from the body, requiring frequent intravenous or intramuscular injections to maintain therapeutic concentrations.[1] This limitation spurred intensive research into developing "repository" or "depot" formulations capable of releasing the antibiotic slowly over an extended period, thereby reducing the frequency of administration and improving patient compliance. This guide provides a technical overview of the key milestones in the historical development of these long-acting penicillin formulations.

Early Attempts: Slowing Absorption from the Injection Site

The first strategies to prolong the action of penicillin focused on slowing its absorption from the intramuscular injection site. This was initially achieved by suspending the drug in vehicles that were slowly cleared by the body.

Penicillin in Oil and Beeswax

One of the earliest innovations was the suspension of calcium penicillin in a mixture of peanut oil and 4.8% beeswax. This formulation, developed by Romansky, created a semi-solid depot at the site of injection from which the penicillin was slowly leached. While effective in prolonging therapeutic blood levels for up to 24 hours, it was associated with significant drawbacks, including pain upon injection and unfavorable local reactions, which limited its widespread use.[6]

The Advent of Sparingly Soluble Salts

A more successful and enduring strategy involved the creation of sparingly soluble salts of penicillin G. By reacting penicillin G with specific organic bases, salts were formed that, when injected as an aqueous suspension, would slowly dissolve in the interstitial fluid, releasing the active penicillin G over time.

Procaine Penicillin G (PPG)

A major breakthrough occurred with the development of procaine penicillin G in 1948.[7] This formulation is a salt formed by combining one molecule of penicillin G with one molecule of procaine, a local anesthetic. The resulting salt has a low solubility in water, which significantly slows its absorption from the intramuscular depot.

Aqueous suspensions of procaine penicillin G were found to provide therapeutic blood levels for 12 to 24 hours after a single injection, a significant improvement over aqueous solutions of penicillin G.[8]

Procaine Penicillin G in Oil with Aluminum Monostearate (PAM)

To further extend the duration of action, procaine penicillin G was formulated as a suspension in oil (commonly peanut or sesame oil) containing 2% aluminum monostearate.[9][10] The aluminum monostearate acts as a gelling agent, creating a thixotropic gel that increases the viscosity of the formulation and further retards the diffusion and absorption of the procaine penicillin G particles from the injection site.[11][12][13][14] This formulation, often referred to as PAM, could maintain effective serum concentrations for 48 to 96 hours or longer.[15]

The Pinnacle of Long-Acting Formulations: Benzathine Penicillin G (BPG)

The culmination of research into long-acting penicillin formulations was the development of benzathine penicillin G (also known as benzathine benzylpenicillin). This compound is a salt prepared by reacting two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine (benzathine).[16]

Benzathine penicillin G has extremely low solubility in water.[16] When injected intramuscularly, it forms a depot from which the drug is very slowly released and hydrolyzed to active penicillin G.[16][17] This formulation is unique in its ability to provide therapeutic serum concentrations for several weeks following a single injection.[18] Its exceptionally long duration of action has made it the cornerstone of therapy for conditions requiring prolonged, low-level antibiotic coverage, such as the treatment of syphilis and the prevention of rheumatic fever recurrences.[18][19][20][21]

Quantitative Data Summary

The following tables summarize the composition and pharmacokinetic properties of key long-acting penicillin formulations.

Table 1: Composition of Historical Long-Acting Penicillin Formulations

| Formulation | Active Ingredient | Vehicle/Excipients |

| Procaine Penicillin G (Aqueous) | Procaine Penicillin G | Water for injection, suspending agents (e.g., sodium carboxymethylcellulose), buffers.[22][23] |

| PAM | Procaine Penicillin G | Peanut oil or sesame oil, 2% Aluminum Monostearate.[22][13] |

| Benzathine Penicillin G | Benzathine Penicillin G | Water for injection, sodium citrate buffer, lecithin, carboxymethylcellulose, povidone, parabens.[16] |

Table 2: Comparative Pharmacokinetic Parameters of Long-Acting Penicillin G Formulations

| Formulation | Dose (Units) | Peak Serum Conc. (Cmax) (units/mL) | Time to Peak (Tmax) | Duration of Detectable Levels |

| Procaine Penicillin G (Aqueous) | 300,000 | ~1.0-2.0 | ~4 hours | Up to 24 hours |

| PAM | 300,000 | ~0.5-1.0 | ~8-12 hours | Up to 96 hours |

| Benzathine Penicillin G | 300,000 | 0.03 - 0.05 | ~24 hours | 4 to 5 days[16] |

| Benzathine Penicillin G | 600,000 | Not specified | ~24 hours | Up to 10 days[16] |

| Benzathine Penicillin G | 1,200,000 | Not specified | ~24 hours | Up to 14 days (detectable up to 4 weeks)[16] |

| Benzathine Penicillin G | 2,400,000 | Not specified | ~24 hours | Up to 21-28 days |

Note: The values presented are approximate and can vary based on the specific study, patient population, and assay methodology.

Experimental Protocols

The development and evaluation of these formulations relied on specific experimental methodologies.

Protocol 1: Preparation of Benzathine Penicillin G (Acicular Crystals)

This protocol is based on descriptions found in the patent literature.[24]

-

Solution Preparation:

-

Prepare an aqueous solution of N,N-dibenzylethylenediamine diacetate.

-

Prepare a separate aqueous solution of sodium penicillin G.

-

-

Reaction:

-

Cool the sodium penicillin G solution to a temperature of approximately 0-4 °C.

-

Slowly add the N,N-dibenzylethylenediamine diacetate solution to the chilled sodium penicillin G solution while maintaining the low temperature. This results in the precipitation of benzathine penicillin G as a slurry of needle-like acicular crystals.

-

-

Purification:

-

Filter the resulting slurry to separate the crystalline product.

-

Wash the collected crystals (filtrate) with cold water to remove unreacted starting materials and byproducts.

-

-

Drying:

-

Dry the washed crystals to obtain the final, substantially water-insoluble benzathine penicillin G product.

-

-

Micronization (Optional but preferred for injectable suspensions):

-

Comminute the dried crystals using a method such as an air blast under pressure to reduce the particle size, typically to a range of 5 to 20 microns.[24] This step is crucial for creating a stable suspension that can be easily injected.

-

Protocol 2: Pharmacokinetic Evaluation of Long-Acting Penicillin in Human Volunteers

This generalized protocol is based on principles described in pharmacokinetic studies.[19][25]

-

Subject Selection:

-

Enroll healthy adult volunteers.

-

Obtain informed consent.

-

Conduct a physical examination and screen for any history of penicillin allergy, which is a strict contraindication.[16]

-

-

Study Design:

-

Employ a crossover study design where each volunteer receives different formulations with a sufficient washout period (e.g., several weeks to months for BPG) between administrations.[25]

-

-

Drug Administration:

-

Administer a standardized dose of the long-acting penicillin formulation via deep intramuscular injection into a large muscle mass (e.g., gluteus maximus).

-

-

Blood Sampling:

-

Collect venous blood samples into appropriate tubes at predetermined time points. The sampling schedule must be designed to capture the absorption, peak, and elimination phases of the drug. For long-acting formulations, this schedule can extend for days or even weeks (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily for several days, followed by weekly samples for BPG).[25]

-

-

Sample Processing and Analysis:

-

Separate plasma or serum from the blood samples by centrifugation.

-

Store the samples frozen until analysis.

-

Determine the concentration of penicillin G in the plasma/serum samples using a validated analytical method. Historically, this was often a microbiological assay (e.g., cylinder plate assay using a susceptible organism like Sarcina lutea or Staphylococcus aureus). Modern studies use high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection for greater sensitivity and specificity.[25]

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of penicillin G versus time for each subject and formulation.

-

Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

-

Cmax (maximum observed plasma concentration).

-

Tmax (time to reach Cmax).

-

AUC (area under the concentration-time curve), which reflects total drug exposure.

-

Elimination half-life (t½).

-

-

Perform statistical comparisons between formulations to assess differences in their absorption and duration of action.

-

Visualizations

Caption: Logical progression of long-acting penicillin formulations.

Caption: Mechanism of action for repository penicillin formulations.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. History of penicillin - Wikipedia [en.wikipedia.org]

- 3. princehenryhospitalmuseum.org [princehenryhospitalmuseum.org]

- 4. The real story behind penicillin | PBS News [pbs.org]

- 5. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 6. US2734844A - Injectable penicillin repository prepara- - Google Patents [patents.google.com]

- 7. An In-depth Analysis of Penicillin G Procaine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 8. A new repository penicillin (a form of aqueous penicillin G procaine) in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Procaine penicillin with aluminium monostearate; infrequent injections for children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The use of procaine penicillin with aluminium monostearate in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US2792329A - Aluminum stearate gelled mineral oil containing procaine penicillin with or without streptomycin or dihydrostreptomycin - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. US2507193A - Penicillin product - Google Patents [patents.google.com]

- 15. aluminum monostearate, 7047-84-9 [thegoodscentscompany.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Long-acting penicillins: historical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Population pharmacokinetics of penicillin G: insights into increased clearance at low concentrations to guide development of improved long-acting formulations for syphilis and prevention of rheumatic fever - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Scoping review of variation in clinical guidelines for delivery of injectable long‐acting penicillin across Australia and Aotearoa New Zealand | The Medical Journal of Australia [mja.com.au]

- 21. urology-textbook.com [urology-textbook.com]

- 22. Studies of penicillin in pediatrics; III. Procaine penicillin G in sesame oil, in peanut oil with 2% aluminum monostearate and in water with sodium carboxymethylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. US2749274A - Stable aqueous procaine penicillin suspension - Google Patents [patents.google.com]

- 24. US3351527A - Stabilized benzathine penicillin compositions - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synergistic and Antagonistic Effects of Bicillin-3 Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicillin-3 is a long-acting injectable antibiotic formulation that contains three distinct salts of benzylpenicillin (penicillin G): benzathine benzylpenicillin, procaine benzylpenicillin, and benzylpenicillin potassium. This combination is designed to leverage the unique pharmacokinetic profiles of each component to achieve a therapeutic effect that is both rapid in onset and sustained over a prolonged period. This guide provides a detailed examination of the interactions between these components, focusing on their synergistic pharmacokinetic properties and potential antagonistic considerations.

The primary "synergy" of the this compound components is not a pharmacodynamic interaction where one component enhances the antimicrobial activity of another at the cellular level. Instead, it is a carefully engineered pharmacokinetic synergy. Each salt possesses a different solubility, leading to varied rates of dissolution and absorption from the intramuscular injection site. This results in a multi-phasic release profile that establishes and maintains therapeutic concentrations of benzylpenicillin in the bloodstream for an extended duration.

Conversely, true "antagonism" between the components, in the sense of one diminishing the effect of another, is not a feature of this combination, as they all hydrolyze to the same active molecule, benzylpenicillin.[1][2] However, this guide will also explore "antagonistic" aspects in a broader sense, including potential physicochemical incompatibilities, challenges in formulation, and adverse effects that can arise from the combination.

Pharmacokinetic Synergy: A Multi-Phasic Release Profile

The therapeutic advantage of this compound lies in the sequential release of benzylpenicillin from its three salt forms. This ensures a rapid therapeutic onset followed by a long duration of action.

-

Benzylpenicillin Potassium: This is a highly water-soluble salt that is rapidly absorbed following intramuscular injection, achieving peak plasma concentrations quickly. This component is responsible for the immediate onset of bactericidal activity.

-

Procaine Benzylpenicillin: This salt has intermediate solubility, leading to a slower absorption rate compared to the potassium salt.[3] It provides therapeutic penicillin levels for approximately 12 to 24 hours, bridging the gap between the initial peak from benzylpenicillin potassium and the long-acting effect of the benzathine salt.[3]

-

Benzathine Benzylpenicillin: This is a poorly soluble salt that forms a depot at the injection site, from which benzylpenicillin is very slowly released.[2][4] This component is responsible for the prolonged duration of action, maintaining therapeutic concentrations for up to several weeks.[3]

The logical relationship between these components to achieve the desired therapeutic outcome is illustrated in the diagram below.

The combined pharmacokinetic profile, illustrated conceptually below, demonstrates how the overlapping release curves maintain a plasma concentration of benzylpenicillin above the minimum inhibitory concentration (MIC) for a broad range of susceptible pathogens over an extended period.

Quantitative Pharmacokinetic Data

The following table summarizes representative pharmacokinetic parameters for a combination of penicillin G benzathine and penicillin G procaine. While specific data for a three-component this compound formulation is less common in publicly available literature, the data for Bicillin C-R (a combination of 600,000 units of penicillin G benzathine and 600,000 units of penicillin G procaine) provides a clear illustration of the synergistic effect.

| Parameter | Value (units/mL) | Time Post-Administration | Component(s) Responsible | Reference |

| Peak Blood Level (Cmax) | 1.0 - 1.3 | 3 hours | Procaine Benzylpenicillin | [1] |

| Concentration | 0.32 (average) | 12 hours | Procaine & Benzathine Benzylpenicillin | [1] |

| Concentration | 0.19 (average) | 24 hours | Procaine & Benzathine Benzylpenicillin | [1] |

| Concentration | 0.03 (average) | 7 days | Benzathine Benzylpenicillin | [1] |

Note: These values are for a 600,000 unit dose of Bicillin C-R in adults. A higher dose of 1,200,000 units produces peak levels of 2.1 to 2.6 units/mL within 3 hours.[1]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

All three components of this compound ultimately deliver the same active moiety, benzylpenicillin, which is a beta-lactam antibiotic.[5] The mechanism of action is the inhibition of bacterial cell wall synthesis.[4][5][6] Benzylpenicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4][7] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting its synthesis, benzylpenicillin causes the cell wall to become osmotically unstable, leading to cell lysis and bacterial death.[2][5] This bactericidal action is most effective against actively multiplying microorganisms.[2][6]

The signaling pathway for this mechanism is depicted below.

Antagonistic Considerations and Formulation Challenges

While there is no direct pharmacological antagonism between the components of this compound, several factors could be considered antagonistic in a broader context:

-

Pain on Injection: The intramuscular administration of depot penicillins, particularly benzathine benzylpenicillin, can be associated with significant pain and inflammation at the injection site.[8] While procaine has local anesthetic properties that can mitigate this, the high concentration and crystalline nature of the suspension can still cause discomfort.[3]

-

Allergic Reactions: Penicillins are associated with hypersensitivity reactions, ranging from skin rashes to life-threatening anaphylaxis.[6][8] The inclusion of procaine introduces an additional potential allergen.

-

Physicochemical Stability: The formulation of a stable aqueous suspension containing three different salts with varying solubilities presents a significant manufacturing challenge. Issues such as crystal growth, aggregation, and syringeability must be carefully controlled to ensure consistent drug delivery and shelf-life.

-

In vivo Variability: The absorption from the intramuscular depot can be variable between patients, influenced by factors such as injection site, technique, and local blood flow. This can lead to unpredictable plasma concentrations.

Experimental Protocols: Determination of Penicillin G in Plasma

The quantification of benzylpenicillin in plasma samples is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is the most common analytical method.[9][10][11]

Objective

To determine the concentration of benzylpenicillin in human plasma samples following the administration of a combination penicillin product.

Methodology: HPLC with UV Detection

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of a patient plasma sample, add 200 µL of water and 700 µL of acetonitrile.[9] For calibration standards, use 100 µL of blank plasma mixed with 100 µL of a working standard solution and 100 µL of water, followed by 700 µL of acetonitrile.[9]

-

Vortex mix the samples vigorously for 30 seconds.

-

Centrifuge the samples at 3,000 x g for 10 minutes at 4°C to precipitate plasma proteins.[9]

-

Transfer 100 µL of the resulting supernatant and dilute with 900 µL of water.[9]

-

Inject 20 µL of the final diluted sample into the HPLC system.[9]

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Atlantis T3).[9]

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., pH 2 phosphoric acid solution) and acetonitrile.[9]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210 nm or 230 nm.[9]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area of benzylpenicillin against the known concentrations of the prepared standards.

-

The concentration of benzylpenicillin in the patient samples is determined by interpolating their peak areas from the calibration curve.

-

The general workflow for this experimental protocol is visualized below.

Conclusion

The combination of benzathine benzylpenicillin, procaine benzylpenicillin, and benzylpenicillin potassium in this compound represents a classic example of pharmacokinetic synergy. By integrating three different salt forms of the same active drug, the formulation achieves a therapeutic profile characterized by both a rapid onset and a remarkably sustained duration of action. This design obviates the need for frequent injections that would be necessary if using a short-acting penicillin alone, thereby improving patient compliance and therapeutic efficacy for specific infections. While true pharmacological antagonism is absent, developers and researchers must remain cognizant of the formulation's challenges, including potential for injection site pain, allergic reactions, and the complexities of manufacturing a stable, multi-component suspension. A thorough understanding of these synergistic and antagonistic aspects is essential for the continued development and effective clinical use of such combination antibiotic therapies.

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. pfizermedical.com [pfizermedical.com]

- 3. Procaine and Benzathine Penicillin | Medcrine [medcrine.com]

- 4. urology-textbook.com [urology-textbook.com]

- 5. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Benzyl-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. youtube.com [youtube.com]

- 8. Penicillin - Wikipedia [en.wikipedia.org]

- 9. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous Determination of Eight β-Lactam Antibiotics, Amoxicillin, Cefazolin, Cefepime, Cefotaxime, Ceftazidime, Cloxacillin, Oxacillin, and Piperacillin, in Human Plasma by Using Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Structure and Stability Profile of Bicillin-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicillin-3 is a combination injectable antibiotic formulation containing three distinct salts of benzylpenicillin (Penicillin G): benzathine benzylpenicillin, procaine benzylpenicillin, and potassium benzylpenicillin. This tripartite formulation is designed to provide both rapid and prolonged therapeutic concentrations of penicillin G in the plasma. This technical guide delves into the core chemical structures of its components and provides a comprehensive overview of its stability profile, crucial for its formulation, storage, and clinical efficacy.

Chemical Structures of this compound Components

This compound is a sterile powder for suspension, which upon reconstitution, contains the following active pharmaceutical ingredients:

-

Benzathine Benzylpenicillin: A salt formed from two molecules of benzylpenicillin and one molecule of N,N'-dibenzylethylenediamine (benzathine).

-

Procaine Benzylpenicillin: A salt formed from one molecule of benzylpenicillin and one molecule of procaine, a local anesthetic.

-

Potassium Benzylpenicillin: The potassium salt of benzylpenicillin.

The core active moiety in all three components is benzylpenicillin (Penicillin G) , which possesses the characteristic β-lactam ring essential for its antibacterial activity.

Benzylpenicillin (Penicillin G)

Benzylpenicillin is the parent compound and consists of a thiazolidine ring fused to a β-lactam ring, with a phenylacetyl side chain attached to the β-lactam ring via an amide linkage.

Molecular Formula: C₁₆H₁₈N₂O₄S[1]

Molecular Weight: 334.39 g/mol [1]

IUPAC Name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]

Benzathine Benzylpenicillin

This salt is formed by the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine.[2] Its low solubility in water results in a slow release of penicillin G from the injection site, leading to prolonged therapeutic action.[2]

Molecular Formula: (C₁₆H₁₈N₂O₄S)₂·C₁₆H₂₀N₂[3]

Molecular Weight: 909.1 g/mol (anhydrous)[4]

Procaine Benzylpenicillin

This is an equimolar salt of procaine and penicillin G.[5] The procaine component acts as a local anesthetic to reduce pain upon injection and also contributes to the delayed absorption of penicillin G.[6]

Molecular Formula: C₁₆H₁₈N₂O₄S·C₁₃H₂₀N₂O₂[7]

Molecular Weight: 570.7 g/mol [8]

Potassium Benzylpenicillin

The potassium salt of penicillin G is highly soluble in water, allowing for rapid achievement of peak plasma concentrations of the antibiotic upon injection.

Molecular Formula: C₁₆H₁₇KN₂O₄S

Molecular Weight: 372.48 g/mol

Stability Profile of this compound

The stability of this compound is intrinsically linked to the stability of the β-lactam ring within the benzylpenicillin molecule. The primary degradation pathway is the hydrolysis of this ring, which renders the antibiotic inactive. This degradation can be influenced by several factors, including pH, temperature, and the presence of certain excipients.

Degradation Pathway: Hydrolysis of the β-Lactam Ring

The strained four-membered β-lactam ring is susceptible to nucleophilic attack, most commonly by water (hydrolysis). This leads to the opening of the ring and the formation of inactive degradation products such as penicilloic acid. This process can be catalyzed by acids, bases, and enzymes like β-lactamases produced by resistant bacteria.[9][10]

Factors Affecting Stability

pH: Penicillin G is most stable in the pH range of 6.0 to 7.0.[11] Both acidic and alkaline conditions significantly accelerate the rate of hydrolysis.

Temperature: As with most chemical reactions, the degradation of penicillin G is temperature-dependent. Elevated temperatures increase the rate of hydrolysis. Therefore, this compound and its reconstituted suspension require refrigerated storage.

Excipients: The formulation of this compound includes various excipients such as buffers (e.g., sodium citrate) and suspending agents. These are crucial for maintaining the pH of the suspension within the optimal range for stability and ensuring a uniform dosage. The specific excipients and their concentrations can significantly impact the stability of the final product.

Reconstitution and Storage: The stability of the reconstituted this compound suspension is limited. It is intended for immediate use after preparation. Any unused portion should be discarded as the potency of the antibiotic will decrease over time, and there is an increased risk of microbial contamination. Official product literature for similar combination products like Bicillin C-R specifies storage in a refrigerator at 2° to 8°C (36° to 46°F) and to keep it from freezing.[12]

Quantitative Stability Data

| Penicillin G Salt | Diluent | Storage Condition | Stability Duration | Reference |

| Penicillin G Sodium | 0.9% NaCl or 5% Dextrose | 5°C | ≥ 21 days | |

| Penicillin G Potassium | Sterile Water | 2° to 8°C (refrigerated) | 7 days |

Experimental Protocols for Stability Assessment

The stability of this compound is typically assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the active pharmaceutical ingredient (API) over time.

Stability-Indicating HPLC Method

A suitable HPLC method for the simultaneous determination of penicillin G, benzathine, and procaine has been described in the literature.[6][9] This method can serve as a basis for developing a validated stability-indicating assay for this compound.

Chromatographic Conditions (Example):

-

Mobile Phase: A polar hydro-organic mobile phase (e.g., 55/45 v/v) consisting of an aqueous solution adjusted to pH 3.7 and methanol, potentially with additives like triethylamine (TEA) and trifluoroacetic acid (TFA).[6][9]

Forced Degradation Studies

To validate a stability-indicating method and to understand the degradation pathways, forced degradation (stress testing) studies are performed. This involves subjecting the drug product to harsh conditions to accelerate its degradation.

Typical Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature.

-

Base Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid drug or solution at a high temperature (e.g., 60-80°C).

-

Photodegradation: Exposing the drug product to UV and visible light.

The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-separated from the parent drug peaks.

Conclusion

This compound is a valuable antibiotic formulation that leverages the different physicochemical properties of three penicillin G salts to provide both immediate and sustained therapeutic action. Its stability is critically dependent on the integrity of the β-lactam ring of the benzylpenicillin molecule. Hydrolysis is the primary degradation pathway, which is influenced by pH, temperature, and formulation excipients. While specific stability data for the this compound combination is limited, understanding the stability of its individual components and employing robust stability-indicating analytical methods are essential for ensuring its quality, safety, and efficacy throughout its shelf life. Further studies on the stability of the combined formulation under various conditions would be beneficial for optimizing its storage and handling protocols.

References

- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Stability of Penicillin G Potassium Injection after Reconstitution in Various Storage Conditions [ekjcp.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of ternary mixtures of penicillin G, benzathine and procaine by liquid chromatography and factorial design study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bilateral Effects of Excipients on Protein Stability: Preferential Interaction Type of Excipient and Surface Aromatic Hydrophobicity of Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of penicillin G and its potassium counterion - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 11. accesson.kr [accesson.kr]

- 12. globalrph.com [globalrph.com]

In Vitro Spectrum of Activity for Bicillin-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicillin-3 is a parenteral antibiotic formulation combining three salts of penicillin G: benzathine penicillin G, procaine penicillin G, and potassium penicillin G. This combination is designed to provide both rapid and prolonged therapeutic concentrations of penicillin G. The antibacterial activity of this compound is solely attributable to penicillin G. This guide provides a comprehensive overview of the in vitro spectrum of activity of penicillin G, the active component of this compound, along with detailed experimental protocols for its determination.

Mechanism of Action: Penicillin G is a beta-lactam antibiotic that exerts a bactericidal effect on susceptible microorganisms during their active multiplication phase. It acts by inhibiting the biosynthesis of cell-wall peptidoglycan, a critical component for maintaining the structural integrity of the bacterial cell wall. This inhibition leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.

dot

Caption: Mechanism of action of Penicillin G.

In Vitro Spectrum of Activity of Penicillin G

The in vitro antibacterial spectrum of penicillin G is primarily directed against Gram-positive bacteria, certain Gram-negative cocci, and some anaerobic organisms. Resistance can occur, most commonly through the production of beta-lactamase enzymes that inactivate the antibiotic.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for penicillin G against various clinically relevant bacteria. MIC values are a quantitative measure of the in vitro activity of an antibiotic, representing the lowest concentration that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Penicillin G Against Gram-Positive Aerobes

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) |

| Streptococcus pyogenes (Group A) | 0.008 | 0.015 | 0.008 - 0.03 |

| Streptococcus agalactiae (Group B) | 0.06 | 0.12 | ≤0.03 - 0.25 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | ≤0.06 | ≤0.015 - 0.06 |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.12 - 1.0 | - | 0.12 - 1.0 |

| Streptococcus pneumoniae (penicillin-resistant) | ≥2.0 | - | ≥2.0 |

| Viridans Group Streptococci | 0.06 | 0.5 | ≤0.015 - >2.0 |

| Enterococcus faecalis (synergy with aminoglycoside) | 1 - 8 | >16 | 0.5 - >128 |

| Staphylococcus aureus (penicillin-susceptible) | 0.03 | 0.06 | ≤0.015 - 0.12 |

Table 2: In Vitro Activity of Penicillin G Against Gram-Negative Aerobes

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) |

| Neisseria meningitidis | ≤0.06 | 0.12 | ≤0.008 - 0.25 |

| Neisseria gonorrhoeae | 0.06 | 2.0 | ≤0.008 - >16.0 |

| Pasteurella multocida | ≤0.06 | 0.12 | ≤0.03 - 0.25 |

Table 3: In Vitro Activity of Penicillin G Against Anaerobic Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) |

| Clostridium perfringens | 0.06 | 0.25 | ≤0.03 - 8.0 |

| Clostridium tetani | 0.06 | 0.12 | 0.03 - 0.25 |

| Peptostreptococcus spp. | 0.12 | 0.5 | ≤0.03 - 2.0 |

| Actinomyces israelii | ≤0.015 | 0.06 | ≤0.015 - 0.12 |

Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. The ranges provided are compiled from various sources and may vary depending on the specific study and geographic location.

Experimental Protocols

The determination of the in vitro spectrum of activity of this compound would follow standardized antimicrobial susceptibility testing (AST) methodologies as established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following are detailed protocols for common AST methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antimicrobial agent in a liquid medium.

dot

Caption: Broth Microdilution Workflow.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of penicillin G is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted penicillin G is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of penicillin G that completely inhibits visible growth of the organism.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

dot

Caption: Agar Dilution Workflow.

Methodology:

-

Preparation of Antimicrobial Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a specific concentration of penicillin G. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of penicillin G that prevents the growth of a visible colony on the agar surface.

Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.

dot

Caption: Kirby-Bauer Disk Diffusion Workflow.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.

-

Disk Application: A paper disk impregnated with a specified amount of penicillin G (typically 10 units) is placed on the surface of the agar.

-

Incubation: The plate is incubated at 35-37°C for 16-18 hours.

-

Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. This zone diameter is then compared to established interpretive criteria from CLSI or EUCAST to categorize the organism as "Susceptible," "Intermediate," or "Resistant" to penicillin G.

Discussion and Conclusion

The three components of this compound—potassium penicillin G, procaine penicillin G, and benzathine penicillin G—are all forms of penicillin G, differing in their pharmacokinetic profiles. Potassium penicillin G provides a rapid peak in serum concentration, procaine penicillin G has a slower onset and longer duration of action, and benzathine penicillin G provides the most prolonged, low-level concentration. The in vitro spectrum of activity is therefore that of penicillin G.

Currently, there is a lack of published data specifically evaluating the in vitro synergistic or antagonistic effects of the combined formulation of this compound. The primary rationale for the combination is to achieve a unique pharmacokinetic profile with both rapid and sustained therapeutic levels of penicillin G. The in vitro susceptibility of a given bacterial isolate to this compound can be reliably determined by testing its susceptibility to penicillin G using the standardized methods described herein.

For drug development professionals, understanding the foundational in vitro activity of penicillin G is crucial when considering the applications of this compound. Further research into the potential for synergistic interactions of the combined formulation at the site of infection could provide additional insights into its clinical efficacy.

Molecular Basis for the Selective Toxicity of Bicillin-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the selective toxicity of Bicillin-3, a combination antibiotic formulation. The guide delves into its mechanism of action, the basis for its specificity for bacterial over mammalian cells, and the molecular pathways of bacterial resistance. Detailed experimental protocols for key assays and quantitative data are presented to support further research and drug development in this area.

Introduction to this compound and its Components

This compound is a combination injectable antibiotic that provides both immediate and sustained release of penicillin G. Its formulation consists of three active components:

-

Benzathine benzylpenicillin: A long-acting salt of penicillin G that ensures a prolonged low concentration of the antibiotic in the blood.

-

Procaine benzylpenicillin: Another salt of penicillin G that provides a moderately sustained release, bridging the gap between the immediate and long-acting components.

-

Benzylpenicillin sodium (Penicillin G sodium): A water-soluble salt that is rapidly absorbed, providing a high initial peak concentration of penicillin G.

The rationale behind this combination is to establish a rapid bactericidal effect that is maintained over an extended period, reducing the frequency of administration.

The Core Principle of Selective Toxicity: Targeting the Bacterial Cell Wall

The remarkable selective toxicity of this compound, and indeed all penicillin-based antibiotics, lies in its ability to target a structure that is essential to bacteria but entirely absent in mammalian cells: the peptidoglycan cell wall.[1][2][3]

The Unique Structure of the Bacterial Cell Wall

The bacterial cell wall is a rigid, mesh-like structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugar residues.[2][4][5][6] These glycan chains are cross-linked by short peptide side chains, creating a strong and protective exoskeleton that is crucial for:

-

Maintaining cell shape.

-

Withstanding internal osmotic pressure and preventing cell lysis.

-

Serving as a scaffold for the anchoring of other cell envelope components.

Mammalian cells, in contrast, are enclosed by a flexible plasma membrane and lack a rigid cell wall. This fundamental difference is the cornerstone of the selective action of penicillin.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The active moiety of all this compound components is benzylpenicillin (penicillin G). Penicillin G exerts its bactericidal effect by inhibiting the final steps of peptidoglycan synthesis.[7] This process is mediated by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[3]

Penicillin-Binding Proteins (PBPs) as the Primary Target

PBPs are a diverse group of transpeptidases, carboxypeptidases, and endopeptidases that catalyze the cross-linking of the peptide side chains of the peptidoglycan strands.[8][9][10] This cross-linking is essential for the integrity and strength of the cell wall.

Penicillin G is a structural analog of the D-alanyl-D-alanine terminus of the peptide side chains, the natural substrate for PBP transpeptidases.[7] By binding to the active site of PBPs, penicillin G forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[7] This inhibition of PBP function leads to:

-

The cessation of peptidoglycan cross-linking.

-

The synthesis of a weakened, defective cell wall.

-

The eventual lysis of the bacterial cell due to its inability to withstand its internal turgor pressure.

The following diagram illustrates the signaling pathway of penicillin G's interaction with PBPs and the subsequent disruption of cell wall synthesis.

Quantitative Data on this compound's Activity

The selective toxicity of this compound can be quantitatively understood by comparing its potent activity against bacteria with its minimal effect on mammalian cells.

Antibacterial Efficacy

The antibacterial efficacy of penicillin G is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | Penicillin G MIC Range (µg/mL) |

| Streptococcus pyogenes (Group A) | 0.004 - 0.25 |

| Streptococcus pneumoniae | ≤0.06 - 8.0 |

| Neisseria meningitidis | ≤0.03 - 1.0 |

| Treponema pallidum | <0.01 |

| Staphylococcus aureus (non-penicillinase producing) | ≤0.12 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Mammalian Cell Cytotoxicity

In stark contrast to its potent antibacterial activity, penicillin G exhibits very low cytotoxicity towards mammalian cells. This is because mammalian cells lack PBPs and a peptidoglycan cell wall. Studies have shown that high concentrations of penicillin are required to elicit any cytotoxic effects in mammalian cell lines. The half-maximal cytotoxic concentration (CC50) for penicillin G in mammalian cells is generally several orders of magnitude higher than its MIC for susceptible bacteria.

| Cell Line Type | Penicillin G CC50 (µg/mL) |

| Various Mammalian Cells | >1000 |

This vast difference between the therapeutic concentration for antibacterial efficacy and the concentration required for mammalian cell toxicity underscores the high selective toxicity of this compound.

Molecular Basis of Bacterial Resistance

The clinical efficacy of this compound can be compromised by the development of bacterial resistance. The two primary molecular mechanisms of resistance are:

Enzymatic Degradation by β-Lactamases

The most common mechanism of resistance is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin G, rendering it inactive.[11][12][13]

Alteration of Penicillin-Binding Proteins (PBPs)

Another significant resistance mechanism involves mutations in the genes encoding PBPs. These mutations can lead to structural changes in the PBPs that reduce their binding affinity for penicillin G.[3] As a result, higher concentrations of the antibiotic are required to inhibit cell wall synthesis. This is the primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity and selectivity of penicillin-based antibiotics.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15][16][17]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 5 x 105 CFU/mL

-

Stock solution of the test antibiotic

-

Sterile diluent (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC. b. Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

-

Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of 5 x 105 CFU/mL.

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: a. Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Interpretation of Results: a. Following incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Competitive Penicillin-Binding Protein (PBP) Assay

This protocol describes a competitive binding assay using a fluorescently labeled penicillin to determine the binding affinity of an unlabeled competitor (e.g., penicillin G).[18][19][20][21][22]

Objective: To determine the IC50 or Ki of an unlabeled antibiotic for a specific PBP.

Materials:

-

Bacterial membrane preparations containing PBPs

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

Unlabeled test antibiotic (penicillin G)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Membrane Preparation: a. Grow bacterial cells to mid-log phase and harvest by centrifugation. b. Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation. c. Resuspend the membrane pellet in PBS and determine the protein concentration.

-

Competition Assay: a. In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of the unlabeled test antibiotic for a set time (e.g., 10 minutes at room temperature). b. Add a fixed, subsaturating concentration of the fluorescently labeled penicillin to each tube and incubate for an additional period (e.g., 10 minutes).

-

SDS-PAGE and Fluorescence Detection: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Data Analysis: a. Quantify the fluorescence intensity of the PBP bands in each lane. b. Plot the fluorescence intensity as a function of the unlabeled antibiotic concentration. c. Determine the IC50 value, which is the concentration of the unlabeled antibiotic that reduces the fluorescence signal by 50%. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The selective toxicity of this compound is a classic example of rational drug design, exploiting a fundamental biochemical difference between bacteria and mammals. The inhibition of bacterial PBP-mediated peptidoglycan synthesis provides a potent and specific mechanism for antibacterial action with minimal off-target effects in the host. A thorough understanding of this molecular basis, coupled with quantitative analysis of antibacterial efficacy and potential for resistance, is crucial for the continued development and effective use of penicillin-based therapies in the face of evolving bacterial resistance. Further research to obtain a more comprehensive quantitative dataset on the binding affinities of all this compound components to a wider range of PBPs and their direct comparative cytotoxicity would provide an even more detailed understanding of their selective toxicity.

References

- 1. Peptidoglycan: Structure, Function • Microbe Online [microbeonline.com]

- 2. Peptidoglycan Overview, Function & Structure - Lesson | Study.com [study.com]

- 3. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 4. Peptidoglycan Molecular Structure - Glycopedia [glycopedia.eu]

- 5. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]